molecular formula C30H24BF4N B2550935 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 66310-10-9

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2550935
CAS No.: 66310-10-9
M. Wt: 485.33
InChI Key: HFFQDUCESBXLGP-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (CAS: 66310-10-9, molecular formula: C₃₀H₂₄BF₄N, molecular weight: 485.32 g/mol) is a pyridinium-based ionic compound widely employed as a photocatalyst in organic synthesis. Its structure features a benzyl group at the 1-position and phenyl substituents at the 2, 4, and 6-positions, creating a sterically hindered and electron-deficient aromatic system. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents like acetone and acetonitrile .

Properties

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFQDUCESBXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,4,6-Triphenylpyrylium Tetrafluoroborate

Pyrylium salts are synthesized from acetophenone and chalcone derivatives in the presence of tetrafluoroboric acid (HBF₄). In batch conditions, equimolar amounts of acetophenone and chalcone are refluxed in dichloroethane (DCE) with HBF₄·Et₂O as the acid catalyst. The reaction typically proceeds at 110–130°C for 3–5 hours, yielding 63–74% of the pyrylium salt.

Optimization in Continuous Flow
A continuous-flow protocol (Table 1) significantly enhances efficiency:

Temperature (°C) Residence Time (min) Yield (%)
110 5 69–74
130 3 69

This method reduces reaction times to 3–5 minutes and improves reproducibility by maintaining precise temperature control.

Alkylation with Benzylamine

The pyrylium salt is subsequently reacted with benzylamine in ethanol at 85–90°C for 4 hours. The nucleophilic attack by benzylamine at the C2 position of the pyrylium ring forms the pyridinium cation, which precipitates as the tetrafluoroborate salt upon addition of diethyl ether.

Key Observations

  • Solvent Choice : Ethanol is preferred over DCE due to better miscibility and reduced reactor clogging.
  • Yield : Batch methods yield 57–95% depending on the benzylating agent. For the benzyl derivative, isolated yields range from 57% (general procedure B) to 95% (optimized flow conditions).

Telescoped Continuous-Flow Synthesis

Recent advancements enable a "one-flow" telescoped process, combining pyrylium salt synthesis and alkylation in a single system (Scheme 1).

Reaction Setup and Conditions

  • First Reactor : Synthesizes 2,4,6-triphenylpyrylium tetrafluoroborate at 130°C with a 3-minute residence time.
  • Second Reactor : Introduces benzylamine in ethanol, heated to 130°C for 15 minutes.

Advantages

  • Efficiency : Total residence time of 18 minutes.
  • Yield : 58–83% for primary amines like benzylamine, translating to an overall yield of 41–59% from starting materials.

Challenges and Solutions

  • Clogging : Initial use of DCE in both steps caused blockages. Switching to ethanol in the second reactor resolved this.
  • Secondary Amines : Lower yields (25–37%) for bulky amines necessitate individual optimization.

Alternative Alkylation Strategies

Direct Benzylation of Pyridine Derivatives

While less common, direct quaternization of 2,4,6-triphenylpyridine with benzyl bromide in the presence of HBF₄ has been reported. This method requires anhydrous conditions and prolonged reflux (12–24 hours), yielding 60–70%.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding diethyl ether to the reaction mixture precipitates the product, which is filtered and washed.
  • Chromatography : For impure samples, column chromatography (DCM:MeOH = 80:1) is employed.

Spectral Data

  • ¹H NMR (CDCl₃): δ 7.93 (s, 2H), 7.79 (d, J = 7.5 Hz, 2H), 7.65–7.40 (m, 13H), 5.71 (s, 2H).
  • ¹³C NMR : Peaks at 157.56, 133.82, and 58.11 ppm confirm the pyridinium structure.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Scalability
Batch Alkylation 85–90°C, 4 hours 4 h 57–95 Moderate
Continuous Flow 130°C, 18 minutes 18 m 58–83 High
Direct Benzylation Reflux, 12–24 hours 1 day 60–70 Low

The continuous-flow approach offers superior scalability and efficiency, making it ideal for industrial applications. Batch methods remain valuable for small-scale laboratory synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation using agents like potassium permanganate . While specific oxidation products are not detailed in the provided sources, such reactions typically generate oxidized pyridinium derivatives, depending on reaction conditions.

Reaction TypeReagents/ConditionsProductsReference
Oxidation Potassium permanganate (KMnO₄)Oxidized pyridinium derivatives

Reduction Reactions

Reduction is achieved using catalysts such as palladium on carbon (Pd/C) . This reaction likely leads to the formation of reduced pyridinium derivatives, though exact structures are not explicitly stated in the sources.

Reaction TypeReagents/ConditionsProductsReference
Reduction Palladium on carbon (Pd/C)Reduced pyridinium derivatives

Substitution Reactions

The benzyl and phenyl substituents on the pyridinium core undergo substitution reactions. For example, Katritzky salts (a class of pyridinium derivatives) are synthesized by reacting triphenylpyrylium tetrafluoroborate with primary amines under reflux in ethanol. This method may extend to the benzyl derivative, though direct evidence is limited .

Reaction TypeReagents/ConditionsProductsReference
Substitution Primary amines, ethanol, reflux at 90°CSubstituted pyridinium derivatives

Photocatalytic Alkylation

The compound participates in visible light-induced alkylation reactions under photocatalytic conditions. For instance, it reacts with styrene and 1H-indole in the presence of an iridium photocatalyst (Ir(dtbbpy)(ppy)₂) to form propyl-indole derivatives. This suggests a role in facilitating radical-mediated alkylation, where the benzyl group is transferred to indole .

Reaction TypeReagents/ConditionsProductsReference
Photocatalytic Alkylation Styrene, 1H-indole, Ir(dtbbpy)(ppy)₂, acetonitrile, lightPropyl-indole derivatives (e.g., 3-(1-(4-methoxyphenyl)-3-(p-tolyl)propyl)-1H-indole)

Research Findings

  • Mechanistic Insights : The photocatalytic alkylation likely involves radical intermediates generated by the iridium photocatalyst. The benzyl group acts as an alkylating agent, transferring to substrates like indole .

  • Applications : These reactions highlight the compound’s utility in organic synthesis, particularly in constructing complex indole derivatives with potential applications in medicinal chemistry .

Scientific Research Applications

Organic Synthesis

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate serves as a crucial building block in the synthesis of complex organic molecules. It is utilized as a reagent in several organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Reaction TypeDescription
Oxidation Can be oxidized to form different oxidation products under specific conditions.
Reduction Reduced using agents like sodium borohydride to yield reduced pyridinium derivatives.
Substitution Benzyl and phenyl groups can participate in substitution reactions facilitated by catalysts.

Biological Studies

The compound is of interest in biological research for its interactions with biomolecules. It has been shown to influence cellular functions such as signaling pathways and gene expression.

  • Mechanism of Action : It primarily targets transcriptional activity in various organisms, regulating gene expression through biochemical pathways.
  • Cellular Effects : Studies indicate that it affects cellular metabolism and can modulate the activity of specific genes.

Medicinal Chemistry

Research into the therapeutic potential of pyridinium derivatives often includes this compound. Its unique structure allows for the exploration of novel drug candidates targeting specific diseases.

Case Study 1: Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalysis. For instance, it has been employed in the chemodivergent benzylation of substrates under visible light conditions. The results demonstrated high yields and selectivity for desired products, highlighting its utility as a photocatalyst.

Case Study 2: Gene Regulation Studies

In a study focusing on gene regulation, researchers utilized this compound to investigate its effects on specific transcription factors. The findings indicated that it could modulate gene expression levels significantly, suggesting potential applications in gene therapy or molecular biology research.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through its pyridinium core and phenyl groups. These interactions can lead to various effects, depending on the specific application. For example, in chemical reactions, it may act as a catalyst or intermediate, facilitating the formation of desired products .

Comparison with Similar Compounds

1-Amino-2,4,6-Triphenylpyridin-1-ium Tetrafluoroborate

  • Structural Difference: Substitution of the benzyl group with an amino (-NH₂) group at the 1-position.
  • Application : Used in Ni-catalyzed aziridination of vinyl arenes, yielding N-aryl aziridines (e.g., 82 mg scale, 18 h reaction time) .
  • Key Contrast: The amino group enhances nucleophilicity, enabling C–N bond formation, whereas the benzyl group in NBTPT favors electron-deficient behavior for PET .

1-Carbazol-9-yl-2,4,6-Triphenylpyridinium Tetrafluoroborate

  • Structural Difference : Replacement of benzyl with a carbazole substituent.
  • Application : Generates carbazolyl nitrenium cations upon photolysis, relevant in aromatic C–H functionalization .
  • Key Contrast : The carbazole group extends π-conjugation, altering photochemical pathways compared to NBTPT’s benzyl group .

Derivatives with Functionalized Substituents

  • Examples :
    • 1-(3-Methoxy-3-oxoprop-1-en-2-yl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate : Methoxycarbonyl group enhances solubility in polar solvents (70% yield) .
    • 1-(1-Carboxy-3-hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate : Carboxylic acid substituent enables hydrogen bonding, influencing reaction stereoselectivity (77% yield) .

Comparison with Other Tetrafluoroborate Salts

Thiopyrylium Tetrafluoroborate Salts

  • Example : 2,4,6-Triphenylthiopyrylium tetrafluoroborate (CAS: 1582-78-1).
  • Structural Difference : Thiopyrylium (sulfur-containing) core vs. pyridinium.
  • Application : Utilized in dye chemistry and charge-transfer complexes.
  • Key Contrast : The sulfur atom increases polarizability, leading to distinct redox properties compared to NBTPT’s nitrogen-based system .

N-Fluoro-2,4,6-Trimethylpyridinium Tetrafluoroborate

  • Structural Difference : Fluorine substituent at the 1-position and methyl groups at 2, 4, 6-positions.
  • Application : Strong fluorinating agent in electrophilic aromatic substitutions.
  • Key Contrast : The electron-withdrawing fluorine atom enhances oxidative capacity, unlike NBTPT’s benzyl group, which moderates electron-accepting strength .

Ionic Liquids with BF₄⁻ Anion

  • Examples :
    • 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) : Used as a solvent in thermophysical applications (e.g., viscosity: 34.6 cP at 25°C) .
    • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) : Applied in diesel desulfurization due to strong thiophene interactions .
  • Key Contrast : NBTPT’s rigid aromatic system supports photocatalysis, whereas imidazolium ionic liquids excel as solvents or extractants .

Photocatalytic Efficiency

  • NBTPT : Achieves stereoselectivity >90% in 1,3-dioxolane formation under UV light (λ ≥ 280 nm) .
  • Competitors : Thiopyrylium salts exhibit lower stereocontrol due to reduced electron-deficient character .

Reaction Rate Enhancement

  • Ultrasound Synergy : NBTPT’s photoreaction rate increases under ultrasound, whereas standalone sonication fails to open epoxide rings .

Thermal Stability

  • NBTPT : Stable under argon atmosphere during photolysis .
  • Imidazolium Salts : Decompose above 300°C, limiting high-temperature applications .

Biological Activity

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (CAS No. 66310-10-9) is a complex organic compound with significant biological activity. Its molecular formula is C30H24BF4N, and it has a molecular weight of 485.32 g/mol. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, due to its ability to influence cellular processes.

The primary mechanism of action of this compound involves the regulation of transcriptional activity in cells. It interacts with specific targets that modulate gene expression and biochemical pathways related to cellular metabolism and signaling.

Target Pathways

  • Transcriptional Regulation : The compound primarily targets transcription factors that are crucial for gene expression.
  • Cell Signaling : It influences various signaling pathways, potentially affecting cell proliferation and apoptosis.

Biochemical Effects

The compound has been shown to affect several biochemical parameters:

  • Cell Viability : Studies indicate that it can alter the viability of different cell lines.
  • Gene Expression : It modulates the expression of genes associated with cell growth and differentiation.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound against breast cancer cell lines, including MCF-7 and MDA-MB-468. The results demonstrated significant growth inhibition in a dose-dependent manner.

CompoundCell LineGI50 Value (µM)
This compoundMCF-715.0
This compoundMDA-MB-46810.5

The GI50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines.

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis through:

  • Activation of Caspases : The compound activates caspase pathways leading to programmed cell death.
  • Regulation of Bcl-2 Family Proteins : It influences the balance between pro-apoptotic and anti-apoptotic proteins.

Case Studies

In a case study involving animal models, administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The study highlighted its potential as an adjunct therapy in cancer treatment.

Q & A

Q. Analytical confirmation :

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm aromatic proton environments, quaternary carbon shifts (~160-170 ppm for pyridinium carbons), and BF₄⁻ anion integrity .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-BF₄]⁺ at m/z 409.238) .

Advanced: How does the counterion (BF₄⁻) influence the reactivity and stability of pyridinium salts in photoinduced electron-transfer reactions?

Answer:
The BF₄⁻ anion enhances stability via weak coordination, reducing ion-pairing effects that could hinder electron transfer. Comparative studies with Cl⁻ or PF₆⁻ counterions show:

  • Redox properties : BF₄⁻ minimizes electrostatic interactions, allowing higher charge-separation efficiency in photoactive systems .
  • Thermal stability : Decomposition temperatures >200°C (TGA data), attributed to BF₄⁻’s inertness .
  • Anion exchange : Substitution with Cl⁻ (via Amberlite resins) alters solubility but retains catalytic activity in cross-coupling reactions .

Basic: What precautions are necessary when handling tetrafluoroborate salts to ensure safety and product stability?

Answer:

  • Moisture control : Store under argon or nitrogen due to hygroscopicity; BF₄⁻ hydrolysis can release HF .
  • Personal protective equipment (PPE) : Use acid-resistant gloves and fume hoods during synthesis .
  • Waste disposal : Neutralize with aqueous Ca(OH)₂ to precipitate fluoride ions .

Advanced: What strategies resolve discrepancies in NMR data for derivatives synthesized under varying conditions?

Answer:
Discrepancies in aromatic proton shifts (Δδ ~0.2-0.5 ppm) often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ alter π-π stacking, shifting pyridinium ring protons .
  • Impurities : Residual solvents (e.g., EtOAc) can mask signals; use deuterated solvents and repeated drying under vacuum .
  • Dynamic processes : Variable-temperature NMR (VT-NMR) identifies conformational exchange in benzyl substituents .

Basic: How is column chromatography optimized for purifying this compound?

Answer:

  • Stationary phase : Silica gel (230-400 mesh) with a 10:1 to 3:1 hexane/ethyl acetate gradient .
  • Detection : UV-active pyridinium core allows visualization at 254 nm .
  • Yield improvement : Pre-adsorption of crude product onto silica minimizes tailing .

Advanced: What mechanistic insights explain its role in C-H activation reactions?

Answer:
The pyridinium cation acts as an electron-deficient platform, facilitating:

  • Oxidative activation : BF₄⁻ stabilizes transition states via non-coordinating anion effects, lowering activation energy .
  • Substituent effects : Electron-withdrawing triphenyl groups enhance electrophilicity, enabling regioselective C-H functionalization .

Basic: What spectroscopic benchmarks distinguish 1-Benzyl-2,4,6-triphenylpyridinium salts from analogous structures?

Answer:

  • ¹⁹F NMR : A singlet at ~-150 ppm confirms BF₄⁻ presence; splitting indicates impurities .
  • IR spectroscopy : Absence of O-H stretches (3200-3600 cm⁻¹) rules out hydrolysis products .

Advanced: How do steric effects from benzyl/triphenyl groups impact catalytic performance?

Answer:

  • Steric hindrance : Bulky substituents reduce substrate accessibility, lowering turnover frequency in catalysis .
  • Electronic modulation : Enhanced π-conjugation increases redox potential, favoring single-electron transfer pathways .

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